molecular formula C28H25ClN2O4S B3547906 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-chlorobenzyl)benzamide

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-chlorobenzyl)benzamide

Cat. No. B3547906
M. Wt: 521.0 g/mol
InChI Key: VWJJZVWPRUIVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-chlorobenzyl)benzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in regulating immune responses, inflammation, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation.

Mechanism of Action

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-chlorobenzyl)benzamide selectively inhibits the IKK complex, which is responsible for phosphorylating and activating the inhibitor of kappa B (IκB) proteins. IκB proteins bind to NF-κB and prevent its translocation to the nucleus, where it activates the transcription of various genes. Inhibition of the IKK complex by this compound prevents the phosphorylation of IκB proteins, leading to their stabilization and retention of NF-κB in the cytoplasm.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various cell types and animal models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to lipopolysaccharide (LPS) stimulation. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-chlorobenzyl)benzamide is a highly selective inhibitor of the IKK complex, which makes it a valuable tool compound for studying the NF-κB pathway. It has been extensively characterized in vitro and in vivo, and its pharmacokinetic properties have been well documented. However, one limitation of this compound is its relatively low potency compared to other IKK inhibitors, which may require higher concentrations to achieve the desired effect.

Future Directions

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-chlorobenzyl)benzamide has shown promising results in preclinical studies for various diseases, including cancer, autoimmune disorders, and inflammation. Further studies are needed to evaluate its efficacy and safety in clinical trials. In addition, the development of more potent and selective IKK inhibitors may provide new opportunities for therapeutic intervention in diseases involving the NF-κB pathway.

Scientific Research Applications

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-chlorobenzyl)benzamide has been widely used as a tool compound to investigate the role of the NF-κB pathway in various biological processes. It has been shown to inhibit the activation of NF-κB in response to various stimuli, including pro-inflammatory cytokines and bacterial endotoxins. This compound has also been used to study the downstream effects of NF-κB inhibition, including the regulation of apoptosis, cell proliferation, and immune responses.

properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-[(2-chlorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O4S/c1-35-23-15-17-24(18-16-23)36(33,34)31(20-21-9-3-2-4-10-21)27-14-8-6-12-25(27)28(32)30-19-22-11-5-7-13-26(22)29/h2-18H,19-20H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJJZVWPRUIVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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